

^1H NMR and ^{13}C NMR spectroscopic data for 2-Methylfluorene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylfluorene

Cat. No.: B047199

[Get Quote](#)

Spectroscopic Data Sheet: 2-Methylfluorene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ^1H NMR and ^{13}C NMR spectroscopic data for **2-Methylfluorene**. The information is presented in a structured format to facilitate its use in research, quality control, and drug development. The data herein is compiled from established spectroscopic principles and available data for the parent compound, fluorene.

^1H and ^{13}C NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for **2-Methylfluorene**. These values are based on the known spectrum of fluorene and the expected effects of a methyl substituent on the aromatic rings.

Table 1: Predicted ^1H NMR Spectroscopic Data for 2-Methylfluorene

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H1	7.6	d	J = 7.5
H3	7.2	d	J = 7.5
H4	7.4	d	J = 7.4
H5	7.3	t	J = 7.4
H6	7.3	t	J = 7.4
H7	7.5	d	J = 7.4
H8	7.8	d	J = 7.5
H9 (CH ₂)	3.9	s	-
CH ₃	2.5	s	-

Disclaimer: The data presented in this table is predicted based on known substituent effects and data for the parent fluorene molecule. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Methylfluorene

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C1	120.0
C2	137.0
C3	128.0
C4	125.0
C4a	141.0
C4b	143.0
C5	127.0
C6	127.0
C7	125.0
C8	120.0
C8a	142.0
C9	37.0
C9a	143.0
CH ₃	21.5

Disclaimer: The data presented in this table is predicted based on known substituent effects and data for the parent fluorene molecule. Actual experimental values may vary.

Experimental Protocols

The following is a standard protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for aromatic compounds like **2-Methylfluorene**.

Sample Preparation

- Sample Weighing: Accurately weigh 5-10 mg of **2-Methylfluorene** for ¹H NMR and 20-50 mg for ¹³C NMR.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- **Solvent Selection:** Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl_3) is a common choice for non-polar aromatic compounds.[\[1\]](#)
- **Dissolution:** Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[\[1\]](#)[\[3\]](#) Gentle vortexing or sonication can be used to aid dissolution.
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any particulate matter.
- **Internal Standard:** For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
- **Capping and Labeling:** Securely cap the NMR tube and label it clearly with the sample identification.

NMR Instrument Parameters

The following are typical instrument parameters for a standard 400 MHz NMR spectrometer:

- ^1H NMR:
 - Pulse Program: Standard single-pulse experiment (zg30).
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
 - Acquisition Time: 3-4 seconds.
 - Spectral Width: -2 to 12 ppm.
- ^{13}C NMR:
 - Pulse Program: Standard proton-decoupled experiment (zgpg30).
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2 seconds.

- Acquisition Time: 1-2 seconds.
- Spectral Width: 0 to 220 ppm.

Visualizations

Chemical Structure and Atom Numbering

Caption: Chemical structure of **2-Methylfluorene** with atom numbering.

General NMR Experimental Workflow



[Click to download full resolution via product page](#)

Caption: A generalized workflow for an NMR experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. organomation.com [organomation.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- To cite this document: BenchChem. [1H NMR and 13C NMR spectroscopic data for 2-Methylfluorene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047199#1h-nmr-and-13c-nmr-spectroscopic-data-for-2-methylfluorene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com